molecular formula C10H16ClN3 B2538612 1-(1-methyl-1H-pyrazol-4-yl)-2-azabicyclo[3.2.0]heptane hydrochloride CAS No. 2171341-80-1

1-(1-methyl-1H-pyrazol-4-yl)-2-azabicyclo[3.2.0]heptane hydrochloride

Cat. No.: B2538612
CAS No.: 2171341-80-1
M. Wt: 213.71
InChI Key: ZNNDMPVDZZSPAL-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-pyrazol-4-yl)-2-azabicyclo[3.2.0]heptane hydrochloride is a complex organic compound with a unique bicyclic structure. It is known for its potential applications in various fields, including medicinal chemistry and industrial processes. The compound’s structure features a pyrazole ring fused with a bicyclic heptane system, making it a subject of interest for researchers.

Preparation Methods

The synthesis of 1-(1-methyl-1H-pyrazol-4-yl)-2-azabicyclo[3.2.0]heptane hydrochloride involves several steps. One common method starts with the preparation of the pyrazole ring, followed by the formation of the bicyclic heptane system. The final step involves the introduction of the hydrochloride group to form the desired compound. Industrial production methods often employ optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(1-Methyl-1H-pyrazol-4-yl)-2-azabicyclo[3.2.0]heptane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1-Methyl-1H-pyrazol-4-yl)-2-azabicyclo[3.2.0]heptane hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-pyrazol-4-yl)-2-azabicyclo[3.2.0]heptane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

When compared to similar compounds, 1-(1-methyl-1H-pyrazol-4-yl)-2-azabicyclo[3.2.0]heptane hydrochloride stands out due to its unique bicyclic structure and diverse applications. Similar compounds include:

  • 1-(1-Phenyl-1H-pyrazol-4-yl)methanamine hydrochloride
  • (1-Methyl-1H-pyrazol-4-yl)methylamine These compounds share structural similarities but differ in their specific applications and properties.

Properties

IUPAC Name

1-(1-methylpyrazol-4-yl)-2-azabicyclo[3.2.0]heptane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.ClH/c1-13-7-9(6-12-13)10-4-2-8(10)3-5-11-10;/h6-8,11H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNDMPVDZZSPAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C23CCC2CCN3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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